molecular formula C5H11Cl3O4S B12556777 Methanesulfonic acid--4,4,4-trichlorobutan-1-ol (1/1) CAS No. 192625-85-7

Methanesulfonic acid--4,4,4-trichlorobutan-1-ol (1/1)

Cat. No.: B12556777
CAS No.: 192625-85-7
M. Wt: 273.6 g/mol
InChI Key: SOZTUUVIXOLOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) is a compound formed by the combination of methanesulfonic acid and 4,4,4-trichlorobutan-1-ol in a 1:1 molar ratio Methanesulfonic acid is a strong acid known for its high chemical stability and low toxicity, while 4,4,4-trichlorobutan-1-ol is an organic compound with three chlorine atoms attached to the carbon chain

Preparation Methods

The synthesis of methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) involves the reaction of methanesulfonic acid with 4,4,4-trichlorobutan-1-ol under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the by-products. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The chlorine atoms in 4,4,4-trichlorobutan-1-ol can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) involves its interaction with molecular targets such as enzymes and cellular receptors. The methanesulfonic acid moiety acts as a strong acid, facilitating protonation and activation of substrates, while the 4,4,4-trichlorobutan-1-ol moiety can interact with hydrophobic regions of proteins and membranes. These interactions can lead to changes in enzyme activity, signal transduction pathways, and cellular responses.

Comparison with Similar Compounds

Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) can be compared with other similar compounds, such as:

    Methanesulfonic acid–4,4,4-trifluorobutan-1-ol (1/1): This compound has fluorine atoms instead of chlorine, which can lead to different chemical reactivity and biological activity.

    Methanesulfonic acid–4,4,4-tribromobutan-1-ol (1/1): The presence of bromine atoms can affect the compound’s physical properties and reactivity.

    Methanesulfonic acid–4,4,4-trichlorobutan-2-ol (1/1): The position of the hydroxyl group on the carbon chain can influence the compound’s chemical behavior and applications.

Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) stands out due to its unique combination of strong acidity and the presence of multiple chlorine atoms, making it a versatile compound for various applications.

Properties

CAS No.

192625-85-7

Molecular Formula

C5H11Cl3O4S

Molecular Weight

273.6 g/mol

IUPAC Name

methanesulfonic acid;4,4,4-trichlorobutan-1-ol

InChI

InChI=1S/C4H7Cl3O.CH4O3S/c5-4(6,7)2-1-3-8;1-5(2,3)4/h8H,1-3H2;1H3,(H,2,3,4)

InChI Key

SOZTUUVIXOLOLE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C(CC(Cl)(Cl)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.